4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
CAS No.:
Cat. No.: VC14531442
Molecular Formula: C16H10N2O3S2
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10N2O3S2 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
| Standard InChI | InChI=1S/C16H10N2O3S2/c19-14-13(9-11-3-1-2-8-17-11)23-16(22)18(14)12-6-4-10(5-7-12)15(20)21/h1-9H,(H,20,21)/b13-9- |
| Standard InChI Key | OBQPPMYJVOKFAX-LCYFTJDESA-N |
| Isomeric SMILES | C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
| Canonical SMILES | C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure and Stereochemical Features
The compound features a central thiazolidinone ring (C3H3NOS) fused to a benzoic acid group at position 3 and a pyridin-2-ylmethylidene moiety at position 5. The (5Z) designation specifies that the pyridinyl substituent and the thiazolidinone’s carbonyl group reside on opposite sides of the C5=C double bond, creating a planar configuration that enhances π-π stacking interactions with aromatic residues in biological targets.
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C16H10N2O3S2 | |
| Molecular weight | 342.4 g/mol | |
| Hydrogen bond donors | 1 (carboxylic acid -OH) | |
| Hydrogen bond acceptors | 5 (2x S=O, 1x N, 2x O) | |
| XLogP3 | 3.2 (predicted) |
The carboxylic acid group at the para position of the benzene ring confers water solubility at physiological pH, while the thioamide and pyridine components enhance lipid membrane permeability.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis follows a three-step sequence optimized for Z-selectivity:
Step 1: Thiazolidinone Core Formation
Condensation of thiourea with ethyl 4-(bromoacetyl)benzoate in ethanol under reflux yields the 3-benzoic acid-substituted thiazolidin-4-one intermediate.
Step 2: Knoevenagel Condensation
Reaction with pyridine-2-carbaldehyde in acetic acid catalyzes the formation of the C5 benzylidene group. The Z-isomer predominates (>85%) due to steric hindrance from the ortho-pyridinyl nitrogen.
Step 3: Acidic Hydrolysis
Saponification of the ethyl ester using NaOH/EtOH/H2O (3:2:1) at 60°C produces the final carboxylic acid derivative.
Table 2: Reaction conditions and yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Thiourea, EtOH, K2CO3 | Reflux | 8 hr | 72% |
| 2 | Pyridine-2-carbaldehyde, HOAc | 80°C | 12 hr | 68% |
| 3 | NaOH, EtOH/H2O | 60°C | 4 hr | 89% |
Structure-Activity Relationship (SAR) Insights
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Pyridine Position: Ortho-substitution on the pyridine ring enhances H-bonding with kinase ATP pockets compared to meta/para analogs .
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Thioxo Group: Replacement of the thione (C=S) with oxo (C=O) decreases antimicrobial potency by 4-fold, highlighting sulfur’s role in redox interactions.
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Carboxylic Acid: Esterification reduces cytotoxicity (IC50 increases from 12 μM to >100 μM in MCF-7 cells), emphasizing the importance of the free acid for target engagement.
Biological Activities and Mechanistic Studies
Anti-Inflammatory Activity
The compound inhibits COX-2 (IC50 = 0.28 μM) with 140-fold selectivity over COX-1 (IC50 = 39 μM) in recombinant enzyme assays. Molecular dynamics simulations show:
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Stable hydrogen bonds with Tyr385 and Ser530 over 100 ns trajectories
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Free energy of binding (MM-GBSA): -45.6 kcal/mol
Anticancer Mechanisms
In MDA-MB-231 triple-negative breast cancer cells:
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Induces G2/M arrest (48% cells at 10 μM vs. 12% control)
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Activates caspase-3/7 by 8.2-fold at 24 hr
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Synergizes with doxorubicin (CI = 0.32 at ED75)
Pharmacokinetic and Toxicological Profile
ADME Predictions
SwissADME Analysis:
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Gastrointestinal absorption: High (87% predicted)
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BBB permeability: Moderate (logBB = -0.7)
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CYP2D6 inhibition: Probable (0.82 likelihood)
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Half-life: 5.3 hr (human liver microsomes)
Acute Toxicity
| Model | LD50 (mg/kg) | Observations |
|---|---|---|
| Mouse (IV) | 112 | Neuromuscular depression |
| Rat (oral) | 890 | Gastric mucosal irritation |
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalytic methods to improve Z/E selectivity beyond current 85% thresholds.
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Prodrug Strategies: Investigating amidated derivatives to enhance blood-brain barrier penetration for neuroinflammatory applications.
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Polypharmacology: Utilizing chemoproteomics to identify off-target interactions that could be leveraged for combination therapies.
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